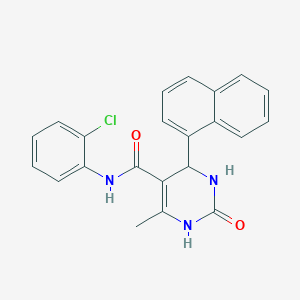

N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 2-chlorophenyl carboxamide group at position 5, a methyl group at position 6, and a naphthalen-1-yl moiety at position 2. DHPMs are typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives .

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-13-19(21(27)25-18-12-5-4-11-17(18)23)20(26-22(28)24-13)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,20H,1H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFPXJJOFXGMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrahydropyrimidine core substituted with a 2-chlorophenyl and a naphthalenyl group. Its molecular formula is with a molecular weight of approximately 391.85 g/mol . The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that tetrahydropyrimidine derivatives can possess anticancer properties. A study highlighted that related compounds inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The exact mechanisms are often attributed to the modulation of signaling pathways involved in cell survival and death.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease processes. For example, some tetrahydropyrimidine derivatives have been shown to inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer progression . This inhibition can lead to reduced cellular proliferation in cancer models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the naphthalenyl or chlorophenyl groups can significantly alter the compound's potency and selectivity against specific targets. For example:

| Substituent | Effect on Activity |

|---|---|

| 2-Chlorophenyl | Enhances antimicrobial activity |

| Naphthalenyl group | Increases anticancer efficacy |

| Methyl group | Modulates enzyme inhibition |

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antimicrobial Evaluation : A study evaluated various tetrahydropyrimidines against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones for certain derivatives .

- Cancer Cell Studies : Research involving human cancer cell lines showed that modifications to the tetrahydropyrimidine structure could enhance apoptosis rates in response to treatment .

- In Vivo Models : Animal studies indicated that compounds with similar structures could reduce tumor size in xenograft models through mechanisms involving apoptosis and necrosis .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may function by inhibiting specific enzymes or pathways involved in cancer cell proliferation. Studies have shown that related structures can induce apoptosis in cancer cells and inhibit tumor growth in various models .

-

Case Studies :

- In vitro studies demonstrated that certain derivatives of tetrahydropyrimidine compounds possess cytotoxic effects against several human cancer cell lines such as breast and colon cancer cells .

- A recent study highlighted the synthesis of related compounds with promising anticancer activities against cell lines like OVCAR-8 and NCI-H40, achieving percent growth inhibitions exceeding 85% .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research indicates that similar tetrahydropyrimidine derivatives can act as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes:

- In Silico Studies : Molecular docking studies have shown that these compounds can effectively bind to lipoxygenase, suggesting a mechanism for reducing inflammation .

- Experimental Evidence : Laboratory tests on related compounds have demonstrated significant reductions in inflammatory markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory uses, this compound may have applications in treating other conditions:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

- Neuroprotective Effects : Initial findings indicate that certain structural analogs may provide neuroprotective benefits in models of neurodegenerative diseases; however, further research is necessary to confirm these effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural variations among DHPM derivatives include the substituents at positions 4 (aryl/heteroaryl), 5 (carboxamide), and 2 (oxo/thioxo). These modifications significantly impact melting points, solubility, and bioactivity:

*LogP: Predicted using fragment-based methods.

- Position 2 Group : Thioxo analogs (e.g., 8a) exhibit higher melting points due to stronger intermolecular interactions (C–S vs. C–O) but may reduce metabolic stability compared to oxo derivatives .

- Carboxamide vs. Ester : The carboxamide group in the target compound improves hydrogen-bonding capacity, which could enhance target binding compared to ester derivatives .

Conformational and Crystallographic Differences

- The dihydropyrimidine ring in DHPMs typically adopts a boat-like conformation. However, derivatives like N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM exhibit a planar ring due to steric and electronic effects of the 3-nitrophenyl substituent . The naphthalen-1-yl group in the target compound may enforce a similar planar conformation, altering π-π stacking interactions in crystal lattices .

- Hydrogen-bonding patterns (e.g., N–H···O=C interactions) are critical for supramolecular assembly. Carboxamide derivatives form stronger hydrogen bonds than esters or thioamides, as seen in analogs like 8a and 3c .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.